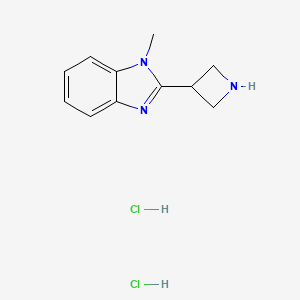
2-(Azetidin-3-yl)-1-methylbenzimidazole;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azetidin-3-yl)-1-methylbenzimidazole;dihydrochloride is a heterocyclic compound that features both azetidine and benzimidazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
作用机制
Target of Action
Compounds with azetidine moiety have been reported to exhibit a variety of biological activities .
Mode of Action
It’s worth noting that azetidine derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Azetidine derivatives have been reported to influence a range of biochemical pathways, depending on their specific chemical structure .
Pharmacokinetics
The pharmacokinetic properties of azetidine derivatives have been studied in the context of prodrug esters for the development of oral carbapenem .
Result of Action
Azetidine derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Action Environment
It’s worth noting that the efficacy and stability of azetidine derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-1-methylbenzimidazole;dihydrochloride typically involves the formation of the azetidine ring followed by its attachment to the benzimidazole core. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidines .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(Azetidin-3-yl)-1-methylbenzimidazole;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to its saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of the azetidine ring.
Reduction: Saturated azetidine derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
科学研究应用
2-(Azetidin-3-yl)-1-methylbenzimidazole;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
2-(Azetidin-3-yl)-1-methylbenzimidazole: The parent compound without the dihydrochloride salt.
2-(Azetidin-3-yl)-1-methylbenzimidazole;monohydrochloride: A similar compound with a different salt form.
2-(Azetidin-3-yl)-1-methylbenzimidazole;hydrobromide: A similar compound with a bromide salt.
Uniqueness
2-(Azetidin-3-yl)-1-methylbenzimidazole;dihydrochloride is unique due to its specific salt form, which can influence its solubility, stability, and bioavailability. The presence of two hydrochloride groups can enhance its aqueous solubility, making it more suitable for certain biological applications.
属性
IUPAC Name |
2-(azetidin-3-yl)-1-methylbenzimidazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-14-10-5-3-2-4-9(10)13-11(14)8-6-12-7-8;;/h2-5,8,12H,6-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMJORPYFDZKRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CNC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2999826.png)
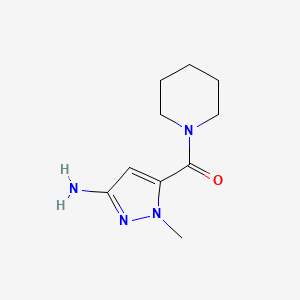
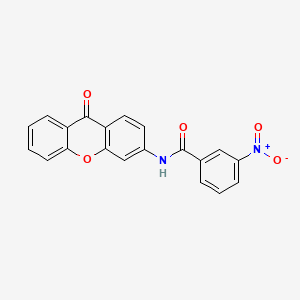
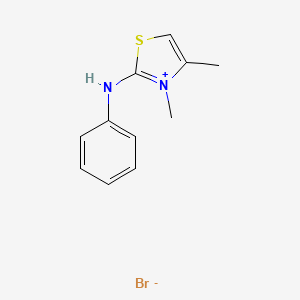
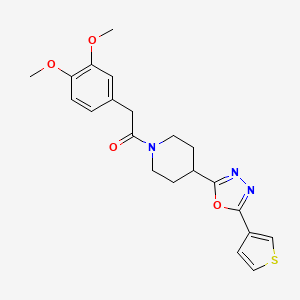
![METHYL 4-{[(PHENYLCARBAMOYL)AMINO]METHYL}PIPERIDINE-1-CARBOXYLATE](/img/structure/B2999834.png)




![2,4,6-Trimethyl-1-[3-(trifluoromethyl)phenyl]-pyridinium perchlorate](/img/structure/B2999841.png)
![N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2999847.png)
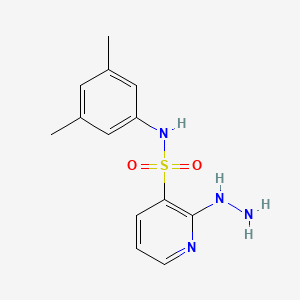
![[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride](/img/structure/B2999849.png)
